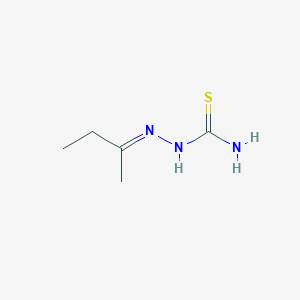
Methyl ethyl ketone thiosemicarbazone
Description
Methyl ethyl ketone thiosemicarbazone (MEK-TSC) is a Schiff base derived from the condensation of methyl ethyl ketone (butanone) and thiosemicarbazide. This reaction typically occurs in ethanol under reflux with a catalytic amount of acetic acid, forming a crystalline product via nucleophilic addition-elimination . MEK-TSC belongs to the broader class of thiosemicarbazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties . Its structure features a thiosemicarbazide backbone with methyl and ethyl substituents from the parent ketone, influencing its physicochemical and biological behavior.
Properties
CAS No. |
1752-40-5 |
|---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
[(Z)-butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3S/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4- |
InChI Key |
NCQXVINEPVAIDB-DAXSKMNVSA-N |
SMILES |
CCC(=NNC(=S)N)C |
Isomeric SMILES |
CC/C(=N\NC(=S)N)/C |
Canonical SMILES |
CCC(=NNC(=S)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butan-2-ylidene)thiosemicarbazide can be synthesized through the condensation reaction of butan-2-one with thiosemicarbazide. The reaction typically involves mixing equimolar amounts of butan-2-one and thiosemicarbazide in an ethanol solution, followed by refluxing the mixture for several hours . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-(Butan-2-ylidene)thiosemicarbazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-ylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazone derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
Biology: Exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing activity against certain cancer cell lines.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-ylidene)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
Comparison with Similar Compounds
Comparative Analysis with Similar Thiosemicarbazones
Comparison with Other Thiosemicarbazones :
Isatin Thiosemicarbazones (I-TSC) :
- Derived from isatin (indole derivative) and substituted thiosemicarbazides.
- Substituents: Methyl, ethyl, tert-butyl, phenyl, benzyl at the N(4) position.
- Synthesis: Similar to MEK-TSC but with isatin as the carbonyl source .
2-Acetyl-Thiazole Thiosemicarbazones (ATZ-TSC) :
- Parent carbonyl: 2-acetyl-thiazole.
- Substituents: Methyl, ethyl, tert-butyl, benzyl.
- Key difference: Incorporation of a thiazole ring enhances aromaticity and π-stacking interactions .
Piperidone Thiosemicarbazones :
- Derived from 2,6-diaryl-3-methyl-4-piperidones.
- Substituents: Aryl groups (e.g., phenyl, substituted phenyl).
- Synthesis: Mannich reaction followed by thiosemicarbazone formation .
Bis(Thiosemicarbazones) :
- Derived from glyoxal or diacetyl with dual thiosemicarbazone moieties.
- Substituents: Methyl, pyridyl, phenyl, ethyl.
- Metal complexes (e.g., Cu(II), Zn(II)) exhibit enhanced anticancer activity .
Antimicrobial Activity :
- MEK-TSC: Limited direct data in evidence, but structural analogs (e.g., piperidone thiosemicarbazones) show activity against Staphylococcus aureus and Escherichia coli .
- ATZ-TSC : Exhibits broad-spectrum antimicrobial effects. For example, ATZ-ETSC (ethyl substituent) showed MIC values of 4–16 µg/mL against Candida albicans and Bacillus subtilis .
- N-Methyl Thiosemicarbazones : Substitution at N(4) with methyl groups enhances antibacterial potency compared to unsubstituted derivatives .
Anticancer Activity :
- MEK-TSC: No direct data, but bis(thiosemicarbazones) with ethyl/methyl substituents (e.g., Cu(GTSM2)) demonstrate IC₅₀ values < 1 µM in tumor cells .
- Isatin-TSC Copper Complexes : Inhibit Topoisomerase II α, a target in cancer therapy .
Metal Chelation and Antioxidant Effects :
- MEK-TSC: Potential for metal complexation (e.g., Cr(III) in ), though chromium complexes of 5-chloro-2-hydroxy acetophenone thiosemicarbazone showed higher antioxidant activity than the free ligand .
- Bis(Thiosemicarbazones) : Cu(II) complexes induce oxidative stress in cancer cells, while Zn(II) complexes are less active .
Structure-Activity Relationships (SAR)
Substituent Effects :
- Hydrophobic Groups (e.g., phenyl, tert-butyl): Enhance membrane permeability but may reduce solubility .
- Electron-Withdrawing Groups (e.g., chloro in ): Increase antioxidant and antimicrobial activity.
- N(4) Substitution : Methyl or phenyl groups improve antibacterial efficacy by stabilizing the thiosemicarbazone-metal complex .
Backbone Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


